molecular formula C22H11F6N3 B12637049 3,3',3''-(2-Methylbenzene-1,3,5-triyl)tris(2,6-difluoropyridine) CAS No. 919288-44-1

3,3',3''-(2-Methylbenzene-1,3,5-triyl)tris(2,6-difluoropyridine)

Cat. No.: B12637049
CAS No.: 919288-44-1
M. Wt: 431.3 g/mol
InChI Key: HDYKESGZUFQRRC-UHFFFAOYSA-N
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Description

3,3’,3’'-(2-Methylbenzene-1,3,5-triyl)tris(2,6-difluoropyridine) is an organic compound characterized by its unique structure, which includes a central 2-methylbenzene core connected to three 2,6-difluoropyridine groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,3’,3’'-(2-Methylbenzene-1,3,5-triyl)tris(2,6-difluoropyridine) typically involves the reaction of 2-methylbenzene-1,3,5-triyl trihalide with 2,6-difluoropyridine under specific conditions. The reaction is usually carried out in the presence of a base, such as potassium carbonate, and a suitable solvent, like dimethylformamide (DMF). The mixture is heated to facilitate the coupling reaction, resulting in the formation of the desired compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

3,3’,3’'-(2-Methylbenzene-1,3,5-triyl)tris(2,6-difluoropyridine) can undergo various chemical reactions, including:

    Substitution Reactions: The fluorine atoms in the pyridine rings can be substituted with other nucleophiles.

    Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions, altering its electronic properties.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include nucleophiles such as amines or thiols. The reactions are typically carried out in polar aprotic solvents like DMF or DMSO.

    Oxidation and Reduction: Oxidizing agents like potassium permanganate or reducing agents like sodium borohydride can be used.

Major Products

The major products of these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various derivatives with different functional groups replacing the fluorine atoms.

Scientific Research Applications

3,3’,3’'-(2-Methylbenzene-1,3,5-triyl)tris(2,6-difluoropyridine) has several scientific research applications:

    Materials Science: It can be used in the development of advanced materials with specific electronic properties.

    Pharmaceuticals: The compound’s unique structure makes it a potential candidate for drug development, particularly in targeting specific biological pathways.

    Chemistry: It serves as a building block for synthesizing more complex molecules.

    Biology: Its interactions with biological molecules can be studied to understand its potential therapeutic effects.

Mechanism of Action

The mechanism by which 3,3’,3’'-(2-Methylbenzene-1,3,5-triyl)tris(2,6-difluoropyridine) exerts its effects involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The pathways involved depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

    3,3’,3’'-(Benzene-1,3,5-triyl)tris(2,6-difluoropyridine): Similar structure but with a benzene core instead of a methylbenzene core.

    3,3’,3’'-(1,3,5-Triazine-2,4,6-triyl)tris(2,6-difluoropyridine): Contains a triazine core, offering different electronic properties.

Uniqueness

3,3’,3’'-(2-Methylbenzene-1,3,5-triyl)tris(2,6-difluoropyridine) is unique due to its methylbenzene core, which can influence its reactivity and interactions compared to similar compounds. This uniqueness makes it valuable for specific applications where these properties are advantageous.

Properties

CAS No.

919288-44-1

Molecular Formula

C22H11F6N3

Molecular Weight

431.3 g/mol

IUPAC Name

3-[3,5-bis(2,6-difluoropyridin-3-yl)-2-methylphenyl]-2,6-difluoropyridine

InChI

InChI=1S/C22H11F6N3/c1-10-15(13-3-6-18(24)30-21(13)27)8-11(12-2-5-17(23)29-20(12)26)9-16(10)14-4-7-19(25)31-22(14)28/h2-9H,1H3

InChI Key

HDYKESGZUFQRRC-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=C(C=C1C2=C(N=C(C=C2)F)F)C3=C(N=C(C=C3)F)F)C4=C(N=C(C=C4)F)F

Origin of Product

United States

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